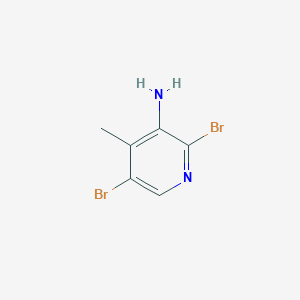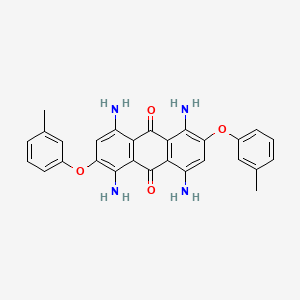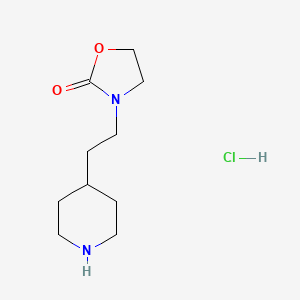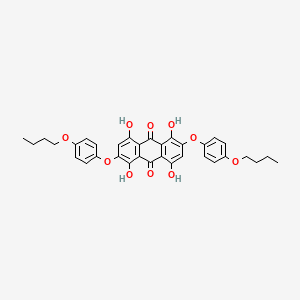
6-Chloro-5-fluoro-3,3'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-5-fluoro-3,3’-bipyridine is a bipyridine derivative with the molecular formula C10H6ClFN2.
Méthodes De Préparation
The synthesis of 6-Chloro-5-fluoro-3,3’-bipyridine typically involves the coupling of pyridine derivatives. Common synthetic routes include:
Suzuki Coupling: This method involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst.
Stille Coupling: This reaction uses an organotin compound and a halogenated pyridine, also catalyzed by palladium.
Negishi Coupling: This method involves the use of organozinc compounds and halogenated pyridines, catalyzed by nickel or palladium.
Ullmann Coupling: This reaction involves the homocoupling of halogenated pyridines using copper as a catalyst.
Industrial production methods often employ these coupling reactions under optimized conditions to achieve high yields and purity .
Analyse Des Réactions Chimiques
6-Chloro-5-fluoro-3,3’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Coupling Reactions: As mentioned earlier, it can participate in coupling reactions to form larger bipyridine derivatives.
Common reagents used in these reactions include palladium catalysts, organotin compounds, organozinc compounds, and copper catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-Chloro-5-fluoro-3,3’-bipyridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-Chloro-5-fluoro-3,3’-bipyridine involves its interaction with metal centers in catalytic processes. The compound coordinates with metal ions, forming stable complexes that facilitate various chemical reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
6-Chloro-5-fluoro-3,3’-bipyridine can be compared with other bipyridine derivatives such as:
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its applications in supramolecular chemistry.
5,5’-Dimethyl-2,2’-bipyridine: Used in the synthesis of metal-organic frameworks.
The uniqueness of 6-Chloro-5-fluoro-3,3’-bipyridine lies in its specific halogen substitutions, which impart distinct chemical properties and reactivity .
Propriétés
Formule moléculaire |
C10H6ClFN2 |
|---|---|
Poids moléculaire |
208.62 g/mol |
Nom IUPAC |
2-chloro-3-fluoro-5-pyridin-3-ylpyridine |
InChI |
InChI=1S/C10H6ClFN2/c11-10-9(12)4-8(6-14-10)7-2-1-3-13-5-7/h1-6H |
Clé InChI |
STIPUXXMZOQKHL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=CC(=C(N=C2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3,4'-Bipyridin]-5-amine, N-(2-pyrrolidinylmethyl)-](/img/structure/B13136218.png)
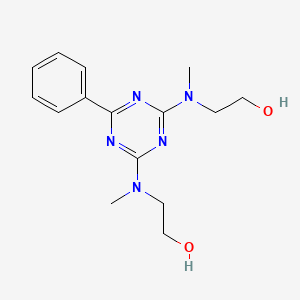
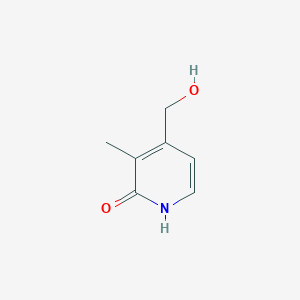
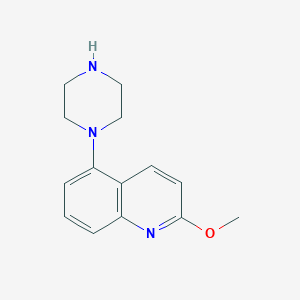
![3-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonic acid](/img/structure/B13136241.png)
![10,10-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine](/img/structure/B13136245.png)
![8-[Acetyl(9H-fluoren-2-yl)amino]-2'-deoxyadenosine](/img/structure/B13136255.png)
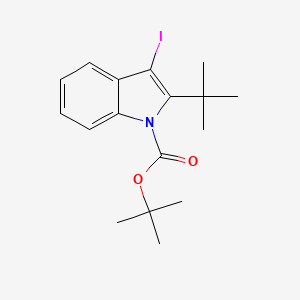
![Benzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B13136270.png)
